molecular formula C13H9BrF2N2O3 B2903052 (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 391224-39-8

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

カタログ番号 B2903052
CAS番号: 391224-39-8
分子量: 359.127
InChIキー: QATNABIXJFVJDZ-UBKPWBPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide, also known as LCB01-0371, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against various cancer cell lines.

作用機序

The exact mechanism of action of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer progression. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. This compound also inhibits the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth. Furthermore, this compound has been found to inhibit the activity of HDAC, an enzyme that regulates gene expression and is often dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which could prevent cancer metastasis. In addition, this compound has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, which could contribute to its anti-tumor activity.

実験室実験の利点と制限

One of the major advantages of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which could limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.

将来の方向性

There are several future directions for the research of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. One of the potential applications of this compound is as a combination therapy with other anti-cancer drugs, which could enhance its anti-tumor activity. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which could help optimize its dosage and treatment regimen. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of more effective cancer therapies.

合成法

The synthesis of (E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide involves the condensation of 4-bromo-2,6-difluorophenol with furan-2-carbaldehyde followed by the addition of acetyl hydrazide. The resulting compound is then subjected to an E/Z isomerization reaction to obtain the (E)-isomer, which exhibits higher potency than the (Z)-isomer. The final product is obtained after purification through column chromatography.

科学的研究の応用

(E)-2-(4-bromo-2,6-difluorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

特性

IUPAC Name

2-(4-bromo-2,6-difluorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N2O3/c14-8-4-10(15)13(11(16)5-8)21-7-12(19)18-17-6-9-2-1-3-20-9/h1-6H,7H2,(H,18,19)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNABIXJFVJDZ-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。